Cas no 1779130-25-4 (4,5,6-trimethoxy-1H-indole-2-carbaldehyde)

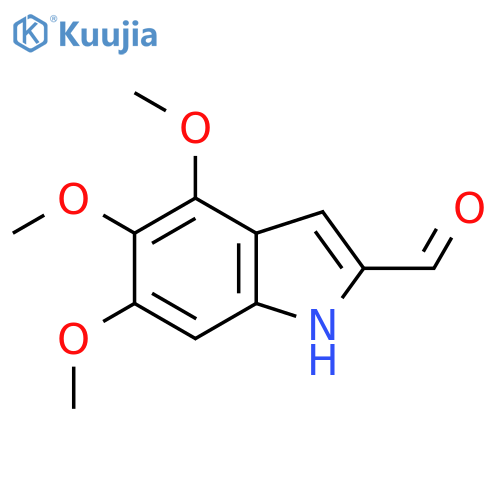

1779130-25-4 structure

商品名:4,5,6-trimethoxy-1H-indole-2-carbaldehyde

4,5,6-trimethoxy-1H-indole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4,5,6-trimethoxy-1H-indole-2-carbaldehyde

- CS-0448777

- 1779130-25-4

-

- インチ: 1S/C12H13NO4/c1-15-10-5-9-8(4-7(6-14)13-9)11(16-2)12(10)17-3/h4-6,13H,1-3H3

- InChIKey: PTGOAMCJSQZQBO-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=C(C(=CC2=C1C=C(C=O)N2)OC)OC

計算された属性

- せいみつぶんしりょう: 235.08445790g/mol

- どういたいしつりょう: 235.08445790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

4,5,6-trimethoxy-1H-indole-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2884-5G |

4,5,6-trimethoxy-1H-indole-2-carbaldehyde |

1779130-25-4 | 95% | 5g |

¥ 13,444.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2884-1G |

4,5,6-trimethoxy-1H-indole-2-carbaldehyde |

1779130-25-4 | 95% | 1g |

¥ 4,481.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2884-10G |

4,5,6-trimethoxy-1H-indole-2-carbaldehyde |

1779130-25-4 | 95% | 10g |

¥ 22,407.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2884-100MG |

4,5,6-trimethoxy-1H-indole-2-carbaldehyde |

1779130-25-4 | 95% | 100MG |

¥ 1,122.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2884-100mg |

4,5,6-trimethoxy-1H-indole-2-carbaldehyde |

1779130-25-4 | 95% | 100mg |

¥1121.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2884-1g |

4,5,6-trimethoxy-1H-indole-2-carbaldehyde |

1779130-25-4 | 95% | 1g |

¥4478.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2884-250mg |

4,5,6-trimethoxy-1H-indole-2-carbaldehyde |

1779130-25-4 | 95% | 250mg |

¥1793.0 | 2024-04-23 | |

| Ambeed | A742797-1g |

4,5,6-Trimethoxy-1H-indole-2-carbaldehyde |

1779130-25-4 | 97% | 1g |

$605.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2884-5g |

4,5,6-trimethoxy-1H-indole-2-carbaldehyde |

1779130-25-4 | 95% | 5g |

¥13434.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2884-250.0mg |

4,5,6-trimethoxy-1H-indole-2-carbaldehyde |

1779130-25-4 | 95% | 250.0mg |

¥1793.0000 | 2024-07-24 |

4,5,6-trimethoxy-1H-indole-2-carbaldehyde 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

1779130-25-4 (4,5,6-trimethoxy-1H-indole-2-carbaldehyde) 関連製品

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1779130-25-4)4,5,6-trimethoxy-1H-indole-2-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):544.0